

# 2-Cyano-2-phenylbutanamide physical and chemical properties

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## Compound of Interest

Compound Name: 2-Cyano-2-phenylbutanamide

Cat. No.: B020796

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## An In-depth Technical Guide to 2-Cyano-2-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Cyano-2-phenylbutanamide**, a compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its identity, physicochemical characteristics, and spectral properties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide also furnishes predicted properties and outlines detailed experimental protocols for its synthesis and characterization based on established chemical principles and data from analogous compounds. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

### Introduction

**2-Cyano-2-phenylbutanamide**, also known by its synonyms (R)-2-Cyano-2-phenylbutyramide and  $\alpha$ -cyano- $\alpha$ -Ethylbenzeneacetamide, is a small molecule featuring a nitrile, an amide, and a phenyl group attached to a quaternary carbon. This unique structural arrangement suggests potential for diverse chemical reactivity and biological activity. The

presence of both a hydrogen bond donor (amide) and acceptor (nitrile, amide carbonyl) alongside a hydrophobic phenyl ring imparts a distinct physicochemical profile that is relevant for its interaction with biological targets. This guide aims to provide a thorough compilation of its known properties and predictive insights to facilitate further research and application.

## Physicochemical Properties

The fundamental physical and chemical properties of **2-Cyano-2-phenylbutanamide** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

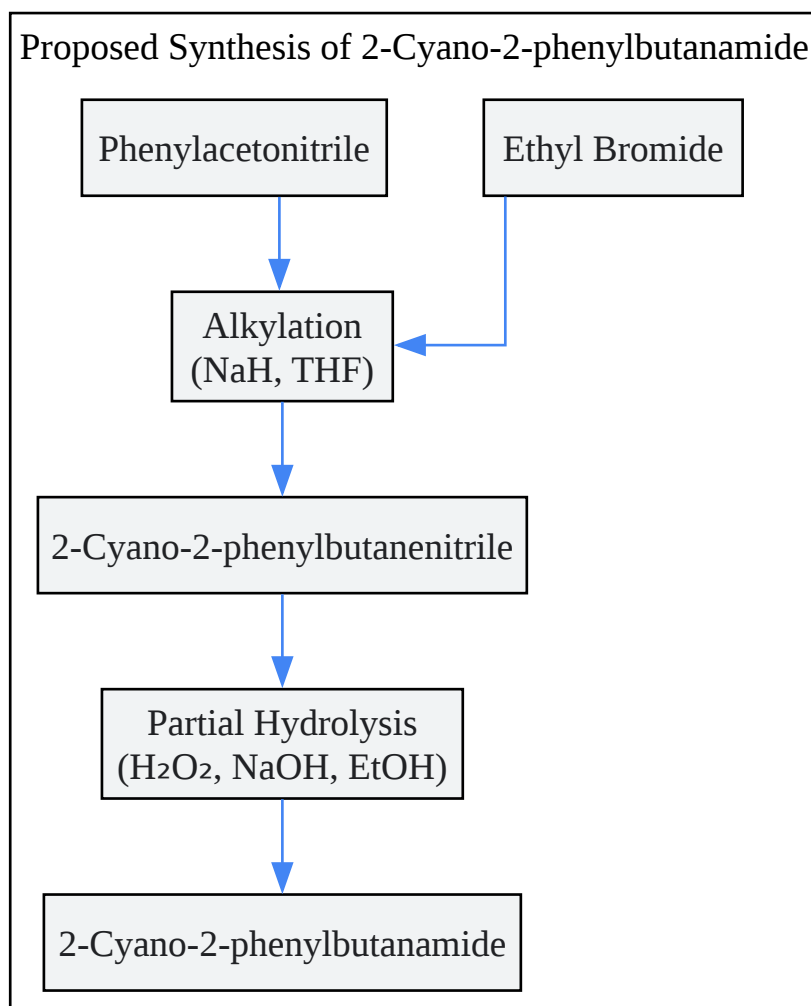
Property	Value	Source/Method
IUPAC Name	2-Cyano-2-phenylbutanamide	
CAS Number	80544-75-8	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O	[1]
Molecular Weight	188.23 g/mol	[3]
Melting Point	112-113 °C	[3]
Boiling Point (Predicted)	362.2 °C at 760 mmHg	[1]
Density (Predicted)	1.128 g/cm <sup>3</sup>	[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate.	[3]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Cyano-2-phenylbutanamide** is not readily available in the reviewed literature, a plausible and efficient synthetic route involves the controlled hydrolysis of the corresponding nitrile, 2-cyano-2-phenylbutanenitrile. This method is a standard transformation in organic chemistry.

## Proposed Synthetic Pathway: Hydrolysis of 2-Cyano-2-phenylbutanenitrile

The synthesis can be envisioned as a two-step process starting from phenylacetonitrile, as illustrated in the workflow diagram below. The first step involves the alkylation of phenylacetonitrile with ethyl bromide to introduce the ethyl group, followed by a controlled partial hydrolysis of the resulting nitrile to the desired amide.



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Caption: Proposed synthetic workflow for **2-Cyano-2-phenylbutanamide**.

## Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Cyano-2-phenylbutanenitrile

- To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
- Cool the mixture back to 0 °C and add ethyl bromide (1.2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield 2-cyano-2-phenylbutanenitrile.

#### Step 2: Synthesis of **2-Cyano-2-phenylbutanamide**

- Dissolve 2-cyano-2-phenylbutanenitrile (1.0 equivalent) in ethanol (EtOH).
- Add an aqueous solution of sodium hydroxide (NaOH, e.g., 1 M) and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>, 30% aqueous solution, 3-5 equivalents).
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Cyano-2-phenylbutanamide**.

## Spectral Data (Predicted)

Direct experimental spectra for **2-Cyano-2-phenylbutanamide** are not widely published. The following are predicted spectral characteristics based on the structure of the molecule and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH <sub>3</sub> (ethyl)	~ 0.9 - 1.1	Triplet	3H
-CH <sub>2</sub> - (ethyl)	~ 2.0 - 2.4	Quartet	2H
-NH <sub>2</sub> (amide)	~ 5.5 - 7.5 (broad)	Singlet	2H
Aromatic-H	~ 7.3 - 7.6	Multiplet	5H

### <sup>13</sup>C NMR Spectroscopy

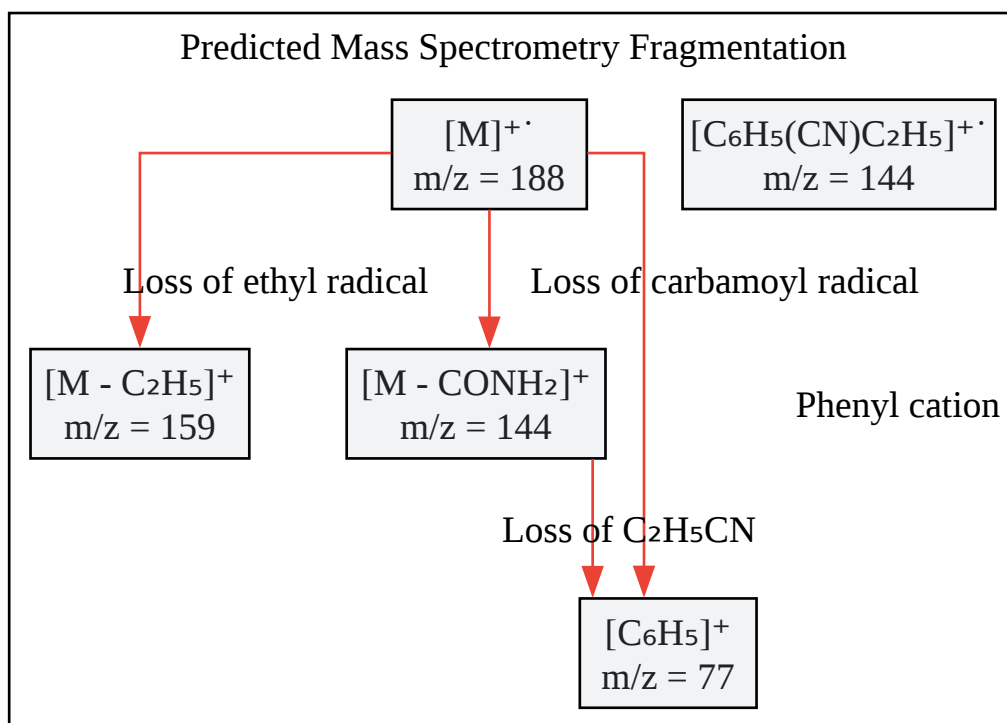
Carbon	Predicted Chemical Shift (δ, ppm)
-CH <sub>3</sub> (ethyl)	~ 10 - 15
-CH <sub>2</sub> - (ethyl)	~ 30 - 35
Quaternary Carbon	~ 50 - 55
C≡N (nitrile)	~ 118 - 122
Aromatic C-H	~ 125 - 130
Aromatic ipso-C	~ 135 - 140
C=O (amide)	~ 170 - 175

## IR Spectroscopy

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
N-H Stretch (amide)	3400 - 3200	Strong, broad (two bands for primary amide)
C-H Stretch (aromatic)	3100 - 3000	Medium
C-H Stretch (aliphatic)	3000 - 2850	Medium
C≡N Stretch (nitrile)	2260 - 2210	Medium to weak
C=O Stretch (amide I)	~ 1680 - 1630	Strong
N-H Bend (amide II)	~ 1650 - 1580	Medium
C-C Stretch (in-ring)	1600 - 1450	Medium to weak

## Mass Spectrometry

The fragmentation pattern in mass spectrometry is a key identifier for a molecule. The following diagram illustrates the predicted fragmentation of **2-Cyano-2-phenylbutanamide** under electron ionization (EI).



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Caption: Predicted major fragmentation pathways for **2-Cyano-2-phenylbutanamide**.

## Reactivity and Stability

- **Hydrolysis:** The amide and nitrile functionalities are susceptible to hydrolysis under acidic or basic conditions. Vigorous hydrolysis will lead to the formation of 2-phenylbutanoic acid.
- **Reduction:** The nitrile group can be reduced to a primary amine, and the amide can be reduced to an amine, typically using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- **Stability:** The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.

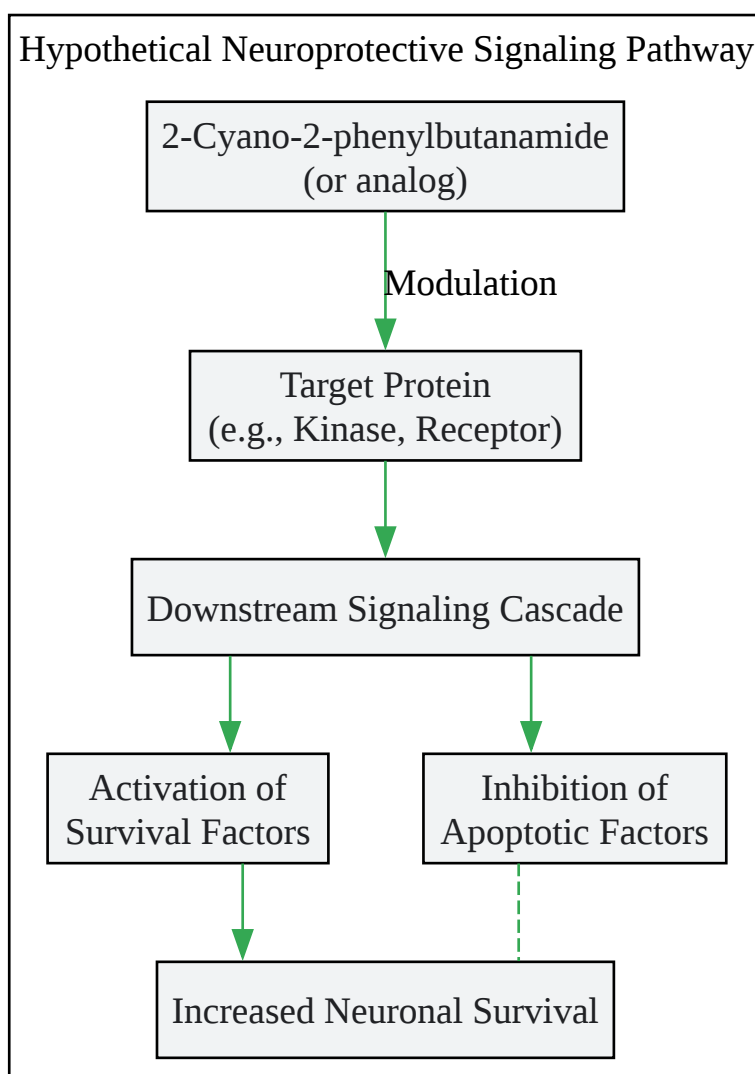
## Potential Biological Activity and Applications

While there is no specific literature on the biological activity of **2-Cyano-2-phenylbutanamide**, related phenylacetamide and cyano-containing compounds have shown a range of pharmacological activities.

- **Neurological Effects:** Phenylacetamide derivatives are known to exhibit neuroprotective and antidepressant effects. Some studies suggest that these compounds can modulate neuronal function and may have therapeutic potential in neurodegenerative diseases[4][5]. The phenylacetamide core in **2-Cyano-2-phenylbutanamide** makes it a candidate for investigation in this area.
- **Enzyme Inhibition:** The cyanoacrylamide moiety is a known pharmacophore that can act as a covalent inhibitor of enzymes, particularly kinases[6]. Although **2-Cyano-2-phenylbutanamide** is not a cyanoacrylamide, the presence of the cyano and amide groups suggests potential for targeted interactions with enzyme active sites.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a molecule with neuroprotective properties, a potential area of investigation for **2-Cyano-2-phenylbutanamide** and its analogs.





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Caption: A potential signaling pathway for neuroprotection.

## Conclusion

**2-Cyano-2-phenylbutanamide** is a molecule with a combination of functional groups that suggest interesting chemical and potential biological properties. This technical guide has provided a summary of its known physical and chemical characteristics, along with proposed methods for its synthesis and detailed predictions of its spectral data. The information presented here is intended to serve as a foundational resource for researchers and drug development professionals, enabling further exploration of this compound's potential in various

scientific and therapeutic applications. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the profile of this compound.

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